molecular formula C15H20N2O3S B2396454 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole CAS No. 898647-16-0

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole

Cat. No.: B2396454
CAS No.: 898647-16-0
M. Wt: 308.4
InChI Key: MNSPYOXFKWSTIG-UHFFFAOYSA-N
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Description

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique substitution pattern, which includes ethyl, methoxyphenyl, sulfonyl, and methyl groups. These substitutions confer specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-12-7-8-13(20-4)14(9-12)21(18,19)17-10-11(3)16-15(17)6-2/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSPYOXFKWSTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(N=C2CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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